molecular formula C16H24N4O2 B6033633 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide

Cat. No.: B6033633
M. Wt: 304.39 g/mol
InChI Key: NZNLDKGUBZRAJO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of the Oxane Ring: The oxane ring can be formed through a cyclization reaction involving a suitable diol and a dehydrating agent.

    Coupling of the Quinazoline and Oxane Moieties: The final step involves coupling the quinazoline core with the oxane ring through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the oxane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline derivative that inhibits EGFR and is used in cancer therapy.

Uniqueness

The uniqueness of this compound lies in its structural combination of a quinazoline core and an oxane ring, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-20(2)16-17-10-12-13(4-3-5-14(12)19-16)18-15(21)11-6-8-22-9-7-11/h10-11,13H,3-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNLDKGUBZRAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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